Procaine N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

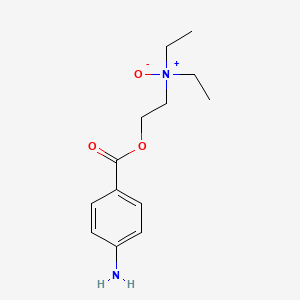

Procaine N-Oxide is a derivative of procaine, a well-known local anesthetic. This compound is primarily used in pharmaceutical research and as a certified reference material. It is characterized by the presence of an N-oxide functional group, which significantly alters its chemical properties compared to its parent compound, procaine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procaine N-Oxide can be synthesized through the oxidation of procaine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction typically involves treating procaine with hydrogen peroxide in the presence of a base, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and catalysts like titanium silicalite (TS-1) can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Procaine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction of this compound can regenerate the parent compound, procaine.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: Higher oxidized states of procaine derivatives.

Reduction: Procaine.

Substitution: Various substituted procaine derivatives

Scientific Research Applications

Procaine N-Oxide has several applications in scientific research:

Pharmaceutical Research: Used as a certified reference material for quality control and method development in pharmaceutical analysis.

Analytical Chemistry: Employed in the development of analytical methods for the determination of procaine and its metabolites.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Procaine N-Oxide involves its interaction with molecular targets similar to procaine. It primarily acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the generation and propagation of action potentials, leading to its anesthetic effects . Additionally, this compound may interact with other molecular targets, including NMDA receptors and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Procaine: The parent compound, used as a local anesthetic.

Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.

Benzocaine: A local anesthetic with a simpler structure and shorter duration of action.

Uniqueness of Procaine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, procaine. This functional group allows this compound to participate in specific chemical reactions that procaine cannot, making it valuable in synthetic and analytical applications .

Biological Activity

Procaine N-Oxide, a derivative of procaine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, case studies, and relevant research findings.

This compound primarily acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal membranes. This inhibition prevents the generation and propagation of action potentials, leading to its anesthetic effects. Additionally, it has been shown to interact with various receptors, including:

- N-methyl-D-aspartate (NMDA) receptors

- Nicotinic acetylcholine receptors

- Serotonin receptor-ion channel complexes .

These interactions suggest a multifaceted role in modulating neurotransmission and cellular signaling.

Biological Activities

- Antioxidant Effects : this compound exhibits significant antioxidant properties, which have been demonstrated in various experimental models. It can inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress, contributing to its potential as a geroprotector .

- Anti-inflammatory Actions : The compound has shown promise in reducing inflammation by inhibiting nitric oxide (NO) production in cultured endothelial cells under pro-inflammatory conditions. This effect is particularly relevant in contexts such as myocardial ischemia and sepsis .

- Cytoprotective Properties : this compound has been reported to exhibit cytoprotective effects on human lymphocytes, enhancing cell viability under stress conditions. This property may be beneficial in treating age-related diseases and other pathological states .

Case Studies

Several case studies illustrate the therapeutic potential of procaine-based treatments involving this compound:

- Chronic Pain Management : A patient suffering from chronic osteomyelitis underwent procaine-base infusions, leading to significant pain reduction and wound healing improvements after just a few treatments. The patient's CRP levels dropped from 98.5 mg/l to 6.8 mg/l over several weeks of therapy .

- Rheumatoid Arthritis : Another case involved a 34-year-old woman with rheumatoid arthritis who experienced notable improvements in mobility and pain relief after receiving procaine infusions. All pharmaceutical drugs were discontinued within six weeks of starting treatment .

- Multiple Sclerosis : A 38-year-old patient with relapsing-remitting multiple sclerosis reported complete symptom resolution within two weeks of initiating procaine treatment, highlighting its rapid efficacy in managing neurological symptoms .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A review highlighted its role in modulating mitochondrial function and cholesterol biosynthesis, indicating potential implications for metabolic disorders .

- Investigations into the pharmacokinetics of procaine derivatives suggest that the N-oxide form may enhance solubility and reduce toxicity compared to its parent compound, making it a favorable candidate for drug development .

Summary Table of Biological Activities

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-(4-aminobenzoyl)oxy-N,N-diethylethanamine oxide |

InChI |

InChI=1S/C13H20N2O3/c1-3-15(17,4-2)9-10-18-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |

InChI Key |

JHSYYHBTKPNKJB-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CCOC(=O)C1=CC=C(C=C1)N)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.